N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzimidazole core with a pyrimido ring system, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable reagent, such as formic acid or acetic anhydride, to form the desired benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the functional groups on the benzimidazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can act as a hydrogen bond donor or acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-mercapto benzimidazole and 2-aminobenzimidazole share structural similarities and exhibit similar biological activities.
Pyrimido derivatives: Compounds such as pyrimido[1,2-a]benzimidazole derivatives also share a similar core structure and are investigated for their biological activities.
Uniqueness
N-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and binding affinity to molecular targets. Additionally, the combination of the benzimidazole and pyrimido ring systems provides a versatile scaffold for further chemical modifications and optimization .
Properties
Molecular Formula |
C17H13FN4O2 |
---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-10-5-1-2-6-11(10)19-16(24)14-9-15(23)21-17-20-12-7-3-4-8-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
InChI Key |
ANDNKDBIDWRWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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